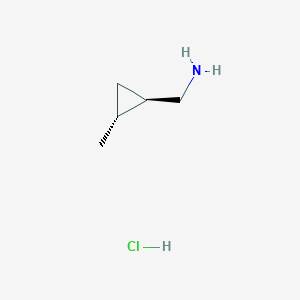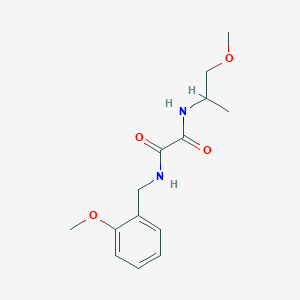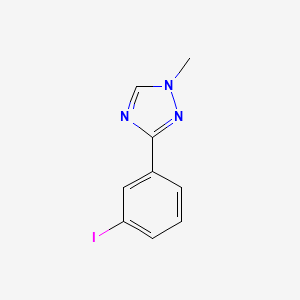![molecular formula C10H18Cl2N4O B2755275 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride CAS No. 1909287-79-1](/img/structure/B2755275.png)
3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride is a unique compound characterized by a complex chemical structure that imparts specific properties beneficial for various scientific and industrial applications. This compound falls within the broader class of triazole derivatives, known for their versatile biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride typically involves multi-step organic synthesis. The primary synthetic route may start with the cyclopropylation of a suitable precursor, followed by the introduction of the triazole ring through cyclization reactions. The pyrrolidine ring is then functionalized with a methoxy group in a stereochemically controlled manner. These steps are carried out under specific conditions, often involving catalysts and controlled temperature environments to ensure the correct stereochemistry and high yield of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound might be streamlined through the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial synthesis would also focus on optimizing the reaction conditions to minimize by-products and maximize yield, employing high-purity reagents and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions to yield higher oxidation state derivatives.
Reduction: : It can undergo reduction reactions, typically requiring mild reducing agents to avoid over-reduction.
Substitution: : The compound can participate in substitution reactions, particularly at the triazole ring or methoxy group, depending on the reagents used.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Typical conditions involve specific solvents, controlled temperatures, and catalysts to facilitate the desired reactions.
Major Products Formed
The major products from these reactions include various derivatives of the original compound with altered functional groups, potentially enhancing or modifying its biological or chemical properties.
Applications De Recherche Scientifique
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride finds extensive applications in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: : Potential use in pharmaceutical formulations for treating specific medical conditions.
Industry: : Employed in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring is particularly known for its ability to interact with biological macromolecules, potentially disrupting or enhancing specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Compared to other triazole derivatives, 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride offers unique properties due to its specific structural features. Similar compounds include:
1H-1,2,4-triazole derivatives with different alkyl or aryl groups.
Pyrrolidine-containing triazoles with variations in the substituents.
Methoxy-functionalized heterocycles with alternative ring structures.
Remember, I can't synthesize or provide experimental data; my role is to educate and inform based on existing scientific knowledge. How are you planning to use this information?
Propriétés
IUPAC Name |
3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H/t7-,8+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIAIMDDFSRLEF-YUZCMTBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC(=NN2)C3CC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NC(=NN2)C3CC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2755193.png)



![2-[3-(2,2-diphenylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide](/img/structure/B2755198.png)
![1-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2755199.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)
![N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide](/img/structure/B2755202.png)


![2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2755205.png)
![2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride](/img/structure/B2755208.png)


